1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Technical Guide
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Technical Guide
[1]
Executive Summary
1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS: 1214824-64-2) is a critical heterocyclic scaffold in modern medicinal chemistry.[1] Functioning as a constrained, seven-membered ring homolog of proline and piperidine-2-carboxylic acid, it serves as a "privileged structure" for peptidomimetics.[1] Its unique conformational flexibility—distinct from the rigid pyrrolidine (5-membered) and piperidine (6-membered) rings—allows it to mimic specific secondary structures of peptides, such as
This guide details the structural properties, synthetic pathways, and application protocols for this compound, designed for researchers requiring high-purity intermediates for drug development.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Classification
-
IUPAC Name: 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid[1]
-
Synonyms: 1-Boc-homoproline analogue, 4-Boc-1,4-diazepane-2-carboxylic acid (depending on numbering priority), N-Boc-1,4-diazepane-5-carboxylic acid.[1]
-
CAS Number: 1214824-64-2[1]
-
Molecular Formula:
-
Molecular Weight: 244.29 g/mol [1]
Structural Features
The compound features a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms).[1]
-
Position 1 (N1): Protected by a tert-butoxycarbonyl (Boc) group, ensuring chemoselectivity during peptide coupling.[1]
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Position 5 (C5): Substituted with a carboxylic acid.[2][3][4][5] This stereogenic center is critical; the spatial arrangement (usually S or R) dictates the biological activity of the final drug molecule.
-
Position 4 (N4): A secondary amine (in the free base form) or protonated salt, often serving as the nucleophile in subsequent chain elongation.
Key Physicochemical Properties:
| Property | Value | Note |
|---|---|---|
| Physical State | White to off-white solid | Hygroscopic; store under inert gas.[1] |
| Melting Point | 149–153 °C (dec.)[6] | Varies by enantiomeric purity.[2] |
| pKa (COOH) | ~3.5–4.0 | Typical for
Part 2: Synthetic Pathways & Methodologies[2]
Retrosynthetic Analysis
The synthesis of the 1,4-diazepane-5-carboxylic acid scaffold typically employs a ring-closure strategy involving a diamine and a dicarboxylic acid derivative or a di-halo fragment.[1] The most robust pathway involves the alkylation of N-Boc-ethylenediamine with a 2,4-dihalo-butyric acid derivative.[1]
Primary Synthesis Protocol (Cyclization)
This protocol describes the synthesis via double alkylation, a method favored for its scalability.
Reagents:
-
N-Boc-ethylenediamine (1.0 eq)[1]
-
Methyl 2,4-dibromobutanoate (1.0 eq)[1]
-
Diisopropylethylamine (DIPEA) or
(2.5 eq) -
Solvent: Acetonitrile (MeCN) or Toluene
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-ethylenediamine in anhydrous MeCN under
atmosphere. -
Alkylation: Add DIPEA followed by the dropwise addition of Methyl 2,4-dibromobutanoate at 0°C.
-
Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours. The secondary amine of the ethylenediamine attacks the
-bromo position first, followed by the intramolecular attack of the Boc-protected nitrogen (or the other amine depending on specific protecting group strategy) onto the -bromo position.-
Note: To ensure regioselectivity where N1 is Boc and N4 is free/alkylated, it is often better to start with a benzyl-protected ethylenediamine, cyclize, then swap protecting groups.
-
-
Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH in THF/Water (1:1) at room temperature for 4 hours.
-
Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over
, and concentrate.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from linear precursors to the cyclic scaffold.
Figure 1: Synthetic route via double alkylation of N-Boc-ethylenediamine.
Part 3: Applications in Medicinal Chemistry[5][7][8]
Peptidomimetics & Conformational Constraint
In peptide chemistry, replacing a proline or alanine residue with 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid introduces a "kink" in the backbone.[1]
-
Beta-Turn Induction: The 7-membered ring forces the peptide backbone into a turn conformation, critical for mimicking protein loops (e.g., RGD sequences in integrin inhibitors).
-
Stability: The cyclic nature protects the adjacent amide bonds from proteolytic cleavage, enhancing the in vivo half-life of the drug candidate.
Drug Discovery Workflows
This scaffold is a precursor for:
-
Integrin Antagonists: Targeting
and integrins for cancer therapy and thrombosis. -
Orexin Receptor Antagonists: Similar diazepane cores are found in insomnia medications (e.g., Suvorexant derivatives).
-
Factor Xa Inhibitors: The diazepane ring serves as a spacer that positions the S1 and S4 binding groups of the inhibitor.
Experimental Protocol: Peptide Coupling (Solid Phase)
Objective: Coupling the scaffold to a resin-bound peptide.
-
Activation: Dissolve 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (3.0 eq) in DMF. Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Base Addition: Add DIPEA (6.0 eq) and stir for 2 minutes to pre-activate the carboxylic acid.
-
Coupling: Transfer the solution to the resin-bound amine (e.g., Rink Amide resin). Shake for 2 hours at room temperature.
-
Monitoring: Verify coupling efficiency via Kaiser test (ninhydrin). If the secondary amine of the diazepane is hindered, a double coupling or elevated temperature (50°C) may be required.
-
Deprotection: The N-Boc group is removed using 20% TFA in DCM (2 x 15 min) to expose the secondary amine for the next coupling step.
Visualization: Drug Design Logic
Figure 2: The role of the diazepane scaffold in constraining molecular geometry for receptor binding.[1]
References
-
Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Product Detail. Available at:
-
ChemicalBook. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid Properties and Safety. Available at:
-
National Institutes of Health (NIH) - PubChem. 1-Boc-hexahydro-1,4-diazepine (Core Scaffold Data).[1] Available at:
-
MDPI Molecules. Synthesis of 1,4-Benzodiazepines and Related Scaffolds via Intramolecular Coupling. Available at:
-
ResearchGate. Carboxylic Acid Bioisosteres in Drug Design: Applications of Diazepane Scaffolds. Available at:
Sources
- 1. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
